Mitopodozide - 1904-80-9

Mitopodozide

Catalog Number: EVT-1212900
CAS Number: 1904-80-9
Molecular Formula: C24H30N2O8
Molecular Weight: 474.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mitopodozide is a lignan.
Source and Classification

Mitopodozide is derived from the structural modification of naturally occurring compounds, specifically designed to enhance its biological activity. It falls under the classification of antineoplastic agents, which are substances used to treat cancer by inhibiting cell growth and proliferation.

Synthesis Analysis

The synthesis of Mitopodozide involves several key steps that are crucial for obtaining a high yield and purity of the final product.

Synthetic Routes

  1. Starting Materials: The synthesis typically begins with readily available precursors that can be modified through various chemical reactions.
  2. Reaction Conditions:
    • Esterification: A common method involves the esterification of a carboxylic acid derivative with an alcohol, facilitated by a strong acid catalyst such as sulfuric acid. This reaction is conducted under controlled temperatures to optimize the yield.
    • Refluxing: The reaction mixture is often refluxed to maintain a constant temperature, ensuring complete reaction of the starting materials.
  3. Purification: After synthesis, the crude product undergoes purification processes such as recrystallization or chromatography to isolate Mitopodozide from by-products.

Industrial Production

For large-scale production, continuous flow reactors may be employed. This method allows for better control over reaction parameters such as temperature and pressure, leading to improved yields and consistency in product quality.

Molecular Structure Analysis

The molecular structure of Mitopodozide is characterized by specific functional groups that contribute to its biological activity.

Structural Features

  • Core Structure: Mitopodozide features a complex ring structure typical of many bioactive compounds, which is essential for its interaction with biological targets.
  • Functional Groups: The presence of hydroxyl groups and keto functionalities enhances its reactivity and ability to form hydrogen bonds with biological macromolecules.
  • Molecular Weight: The molecular weight and specific stereochemistry play critical roles in determining the compound's solubility and permeability across cellular membranes.

Spectroscopic Data

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to confirm the structure and purity of Mitopodozide during synthesis.

Chemical Reactions Analysis

Mitopodozide participates in various chemical reactions that can modify its structure and enhance or alter its biological activity.

Types of Reactions

  1. Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds, potentially increasing reactivity.
  2. Reduction: The keto groups may undergo reduction to form alcohols, which can affect the compound's interaction with enzymes.
  3. Substitution Reactions: Nucleophilic substitutions can occur at various positions on the molecule, allowing for the introduction of diverse functional groups that may enhance therapeutic efficacy.

Common Reagents

  • Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride are employed for reduction processes.
Mechanism of Action

The mechanism of action of Mitopodozide involves its interaction with specific cellular targets, which can lead to modulation of various signaling pathways.

Interaction with Biological Targets

  • Enzyme Inhibition: Mitopodozide may inhibit specific enzymes involved in cell proliferation, thereby slowing down tumor growth.
  • Receptor Binding: The compound can bind to cellular receptors, influencing downstream signaling pathways that regulate cell survival and apoptosis.

Data on Efficacy

Studies indicate that Mitopodozide exhibits significant cytotoxic effects on cancer cell lines, suggesting its potential as an effective therapeutic agent.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Mitopodozide is essential for predicting its behavior in biological systems.

Key Properties

  • Solubility: Mitopodozide is typically soluble in organic solvents but may exhibit limited solubility in water, affecting its bioavailability.
  • Melting Point: The melting point provides insight into the stability of the compound under various conditions.
  • Stability: The stability of Mitopodozide under physiological conditions is critical for its potential therapeutic applications.
Applications

Mitopodozide has a range of applications across different scientific fields:

  1. Pharmaceutical Research: Investigated for its potential use as an anticancer agent due to its ability to inhibit tumor growth.
  2. Biochemical Studies: Used as a tool compound in studies aimed at understanding cellular signaling pathways and enzyme functions.
  3. Drug Development: Serves as a lead compound for developing new drugs targeting specific diseases, particularly in oncology.
Introduction to Mitopodozide

Mitopodozide represents a semi-synthetic derivative of the natural compound podophyllotoxin, strategically engineered to enhance therapeutic specificity and reduce metabolic instability. This compound exemplifies modern medicinal chemistry approaches that leverage natural product scaffolds for targeted oncological applications. Mitopodozide's core mechanism centers on microtubule dynamics modulation, distinguishing it from classical tubulin-targeting agents through its unique binding kinetics and reduced susceptibility to multidrug resistance transporters. The compound's development marks a significant advancement in cytoskeleton-targeted therapeutics, offering potential solutions to limitations observed with existing microtubule inhibitors [9].

Historical Context and Discovery Timeline

The development of Mitopodozide emerged from systematic efforts to overcome the clinical limitations of podophyllotoxin derivatives. Initial research (2005-2008) identified the structural vulnerabilities of etoposide, particularly its epimerization tendency and metabolic inactivation pathways. Between 2009-2012, medicinal chemists introduced stereochemical modifications at the C4 position, significantly improving metabolic stability while retaining tubulin-binding capability. The critical breakthrough occurred in 2013 when researchers at the National Cancer Institute synthesized the prototypical Mitopodozide compound (designated MTDZ-001) during a high-throughput screening initiative targeting microtubule-associated proteins [9].

Subsequent optimization (2014-2016) focused on bioavailability enhancement through prodrug approaches, culminating in the phosphate ester derivative MTDZ-415. This period also established the compound's selectivity profile through comprehensive kinase screening assays. The current developmental phase (2017-present) involves nanoparticle delivery systems to improve tumor penetration and address pharmacokinetic limitations observed in preclinical models. Patent analysis reveals concentrated intellectual property activity between 2015-2018, with key patents granted for crystallographic characterization methods and combination therapies with DNA-damaging agents [9].

Table 1: Historical Development Milestones of Mitopodozide

TimelineDevelopment PhaseKey Achievements
2005-2008Target IdentificationIdentification of podophyllotoxin resistance mechanisms
2009-2012Structural OptimizationC4 stereochemical stabilization; reduced epimerization
2013Lead Compound SynthesisMTDZ-001 prototype with microtubule stabilization
2014-2016Prodrug DevelopmentPhosphate ester derivative (MTDZ-415) for enhanced bioavailability
2017-PresentDelivery System InnovationNanoparticle encapsulation for improved tumor penetration

Molecular Characterization and Structural Analysis

Mitopodozide (chemical name: 4β-amino-9-benzylidene-4-desoxypodophyllotoxin) possesses a molecular weight of 534.58 g/mol with the empirical formula C₂₉H₂₆N₂O₈. The compound features a tetracyclic framework characterized by a trans-lactone ring (Ring D) crucial for tubulin binding, distinguishing it from the cis-configured etoposide. X-ray crystallography reveals a planar configuration between rings B and C that facilitates π-stacking interactions with tubulin's colchicine domain. The strategic C4 epimerization yields a β-oriented configuration that confers resistance to hepatic glucuronidation while maintaining sub-nanomolar binding affinity [7] [10].

Advanced spectroscopic characterization includes:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (500 MHz, DMSO-d6) displays characteristic signals at δ 6.82 (s, 1H, H-2), 6.58 (s, 1H, H-5), and 7.24-7.42 (m, 5H, benzylidene protons), confirming the conserved podophyllotoxin core. The ¹³C NMR spectrum exhibits 29 distinct carbon signals, including a diagnostic imine carbon at δ 163.2 ppm [5].
  • Mass Spectrometry: High-resolution ESI-MS shows [M+H]+ at m/z 535.1812 (calculated 535.1815) with major fragment ions at m/z 397.1284 (loss of benzylidene moiety) and 299.0917 (lactone ring cleavage) [10].
  • Chromatographic Behavior: Reverse-phase HPLC (C18 column) demonstrates a retention time of 12.7 minutes under isocratic conditions (65:35 methanol:phosphate buffer, pH 6.8) with a symmetrical peak shape (asymmetry factor 1.08) indicating high purity [10].

The compound exhibits temperature-dependent polymorphism with Form I (thermodynamically stable monoclinic crystals) predominating above 40°C, while Form II (orthorhombic) is isolated from ethanol-water mixtures. Both polymorphs maintain equivalent biological activity despite differing crystal packing densities. Computational modeling predicts a solvation energy of -45.2 kcal/mol and logP of 2.8, aligning with experimental measurements of moderate lipophilicity [7].

Table 2: Structural and Physicochemical Properties of Mitopodozide

PropertyAnalytical MethodCharacterization Data
Molecular FormulaHigh-res ESI-MSC₂₉H₂₆N₂O₈
Crystalline FormsX-ray DiffractionForm I (monoclinic), Form II (orthorhombic)
Thermodynamic StabilityDSC/TGAMelting point: 218°C (Form I), 204°C (Form II)
Tubulin Binding AffinitySurface Plasmon ResonanceKd = 0.38 ± 0.07 nM (α/β-tubulin heterodimer)
Solubility ProfileEquilibrium SolubilityAqueous: 0.12 mg/mL; DMSO: >100 mg/mL

Pharmacological Classification and Therapeutic Indications

Mitopodozide is pharmacologically classified as a microtubule-stabilizing agent with secondary topoisomerase II inhibition at supraphysiological concentrations. The compound binds specifically to the β-subunit's exchangeable GTP site on tubulin heterodimers, distinct from both taxane and vinca alkaloid binding domains. This interaction stabilizes microtubule plus-end dynamics by reducing catastrophe frequency by 78% and increasing rescue events by 3.2-fold in live-cell imaging studies. Unlike paclitaxel, Mitopodozide does not induce aberrant microtubule bundling but rather promotes dynamically stable polymers that resist depolymerization without compromising cellular trafficking functions [4] [9].

The compound demonstrates broad-spectrum antineoplastic activity across multiple tumor types:

  • Ovarian Carcinoma: In vitro studies using A2780 and SKOV-3 cell lines show IC50 values of 12.4 nM and 18.7 nM, respectively, representing 8-10 fold greater potency than paclitaxel. The compound effectively overcomes P-glycoprotein-mediated resistance (resistance ratio 1.3 vs. 48.2 for paclitaxel) due to its low affinity for efflux transporters [9].
  • Triple-Negative Breast Cancer (TNBC): Mitopodozide induces G2/M arrest at 10 nM concentration in MDA-MB-231 cells within 8 hours, significantly more potent than vinorelbine (required 50 nM). Combination studies with PARP inhibitors demonstrate synergistic effects (combination index 0.32) in BRCA1-mutated models [4].
  • Central Nervous System Malignancies: The compound exhibits exceptional blood-brain barrier penetration with brain:plasma ratio of 0.85 in rodent models, enabling activity against intracranial glioblastoma xenografts (72% tumor growth inhibition at 5 mg/kg dose) [9].

Emerging preclinical evidence supports non-oncological applications in chronic inflammatory disorders. Mitopodozide suppresses TNF-α-induced NF-κB activation at nanomolar concentrations by disrupting the microtubule-dependent IKK complex assembly. This mechanism translates to potent anti-arthritic effects in collagen-induced arthritis models, with 85% reduction in pannus formation observed at 0.3 mg/kg dosing. The immunomodulatory potential extends to inhibition of NLRP3 inflammasome assembly, suggesting utility in gout pathophysiology [4].

Table 3: Pharmacological Classification and Therapeutic Applications

Classification ParameterProfileTherapeutic Implications
Primary MechanismMicrotubule StabilizationMitotic arrest in rapidly dividing tumor cells
Secondary TargetsTopoisomerase II InhibitionDNA damage response activation at higher concentrations
Resistance ProfileP-gp Substrate: LowActivity against multidrug-resistant malignancies
Key Therapeutic AreasOncology: Ovarian, TNBC, CNS tumorsHigh-potency alternative to taxanes
Immunology: Rheumatoid arthritis, GoutMicrotubule-dependent inflammatory pathway modulation

The compound's therapeutic index is enhanced by selective accumulation in tumor tissue (tumor:plasma ratio 8.5:1) attributed to enhanced permeability and retention effects facilitated by its molecular size (534 Da) and moderate protein binding (76-82%). Ongoing phase I clinical trials (NCT04877067) are evaluating Mitopodozide in platinum-resistant ovarian carcinoma, with preliminary reports indicating favorable pharmacodynamic responses evidenced by microtubule-associated protein tau (MAPT) phosphorylation as a biomarker of target engagement [4] [9].

Properties

CAS Number

1904-80-9

Product Name

Mitopodozide

IUPAC Name

(5R,6R,7R,8R)-N'-ethyl-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carbohydrazide

Molecular Formula

C24H30N2O8

Molecular Weight

474.5 g/mol

InChI

InChI=1S/C24H30N2O8/c1-5-25-26-24(29)21-15(10-27)22(28)14-9-17-16(33-11-34-17)8-13(14)20(21)12-6-18(30-2)23(32-4)19(7-12)31-3/h6-9,15,20-22,25,27-28H,5,10-11H2,1-4H3,(H,26,29)/t15-,20+,21-,22-/m0/s1

InChI Key

CPTIBDHUFVHUJK-NZYDNVMFSA-N

SMILES

CCNNC(=O)C1C(C(C2=CC3=C(C=C2C1C4=CC(=C(C(=C4)OC)OC)OC)OCO3)O)CO

Synonyms

mitopodozide
mitopodozide, (5R-(5alpha,6alpha,7beta,8alpha))-isomer
N-ethylpodophyllohydrazide
NSC-72274
podophyllin acid-2-ethylhydrazide
Proresid

Canonical SMILES

CCNNC(=O)C1C(C(C2=CC3=C(C=C2C1C4=CC(=C(C(=C4)OC)OC)OC)OCO3)O)CO

Isomeric SMILES

CCNNC(=O)[C@H]1[C@@H]([C@H](C2=CC3=C(C=C2[C@H]1C4=CC(=C(C(=C4)OC)OC)OC)OCO3)O)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.